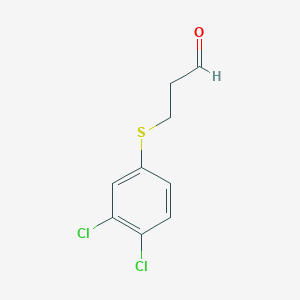
4-Chloro-2-isopropylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-isopropylpyridine hydrochloride is a heterocyclic organic compound with the chemical formula C8H10ClN. It is a colorless to pale yellow liquid with a pungent odor. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropylpyridine hydrochloride typically involves the chlorination of 2-isopropylpyridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-isopropylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include 4-azido-2-isopropylpyridine or 4-thiocyanato-2-isopropylpyridine.
Oxidation: Products include 4-chloro-2-isopropylpyridine N-oxide.
Reduction: Products include 4-chloro-2-isopropylpyridine amine.
Aplicaciones Científicas De Investigación
4-Chloro-2-isopropylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-isopropylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
2-Chloro-4-isopropylpyridine: Chlorine and isopropyl groups are swapped positions.
4-Bromo-2-isopropylpyridine: Bromine atom instead of chlorine at the 4-position.
Uniqueness
4-Chloro-2-isopropylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable intermediate in the synthesis of various complex molecules and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H11Cl2N |
|---|---|
Peso molecular |
192.08 g/mol |
Nombre IUPAC |
4-chloro-2-propan-2-ylpyridine;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h3-6H,1-2H3;1H |
Clave InChI |
NBQUXCSMLFLLMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=CC(=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




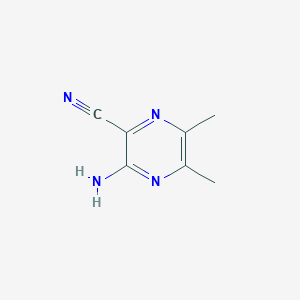


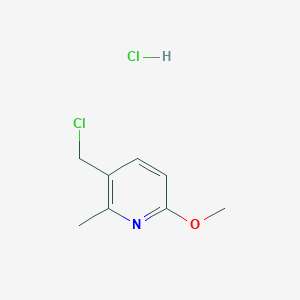
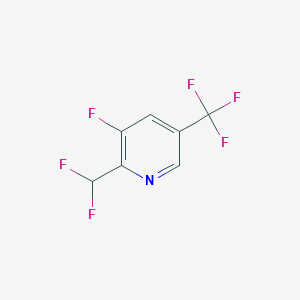
![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)
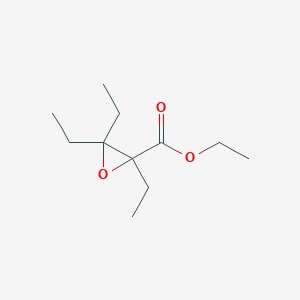
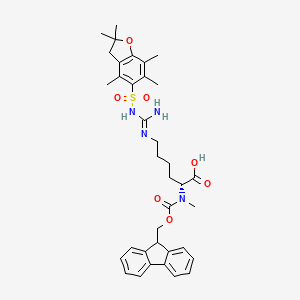
![Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13650019.png)
